(2S,3R,4R)-2-Methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid
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Overview
Description
(2S,3R,4R)-2-Methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid is a chiral compound with significant interest in various scientific fields due to its unique structural properties. The presence of a trifluoromethyl group and an oxolane ring makes it a valuable molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R)-2-Methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method includes the reaction of a suitable oxirane with a trifluoromethylated carboxylic acid under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the opening of the oxirane ring and the formation of the oxolane structure.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(2S,3R,4R)-2-Methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxolane ring, where nucleophiles such as amines or thiols replace the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted oxolane derivatives.
Scientific Research Applications
(2S,3R,4R)-2-Methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S,3R,4R)-2-Methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The oxolane ring provides structural rigidity, which can influence the binding affinity and specificity of the compound to its targets.
Comparison with Similar Compounds
Similar Compounds
- (2S,3R,4R)-2-Methyl-4-(difluoromethyl)oxolane-3-carboxylic acid
- (2S,3R,4R)-2-Methyl-4-(chloromethyl)oxolane-3-carboxylic acid
- (2S,3R,4R)-2-Methyl-4-(bromomethyl)oxolane-3-carboxylic acid
Uniqueness
The presence of the trifluoromethyl group in (2S,3R,4R)-2-Methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid distinguishes it from similar compounds. This group significantly enhances the compound’s chemical stability, lipophilicity, and metabolic resistance, making it a more potent and versatile molecule for various applications.
Properties
IUPAC Name |
(2S,3R,4R)-2-methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O3/c1-3-5(6(11)12)4(2-13-3)7(8,9)10/h3-5H,2H2,1H3,(H,11,12)/t3-,4-,5-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJWIGSGACEMJZ-YUPRTTJUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CO1)C(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H](CO1)C(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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